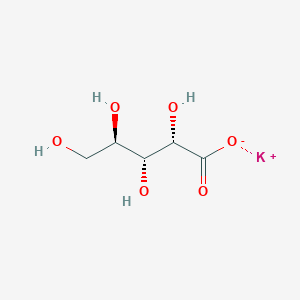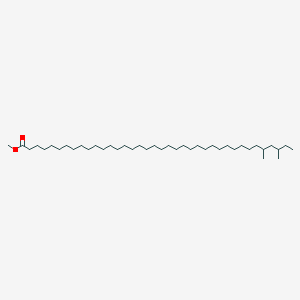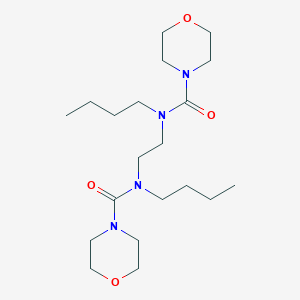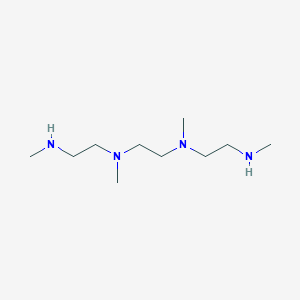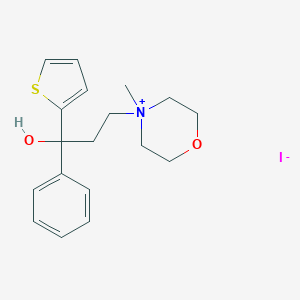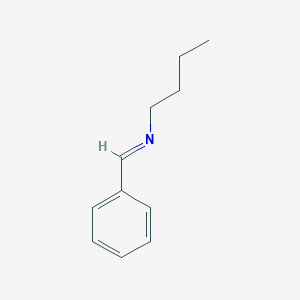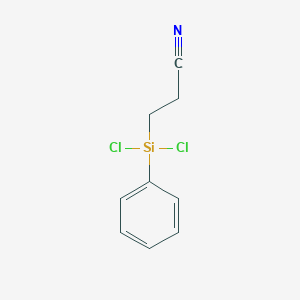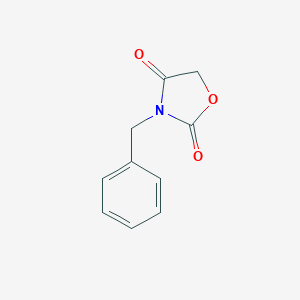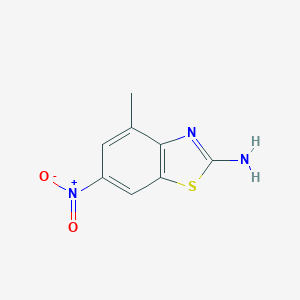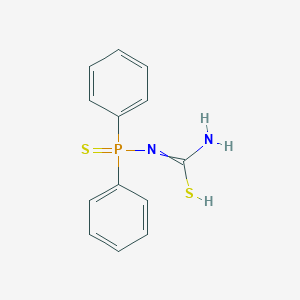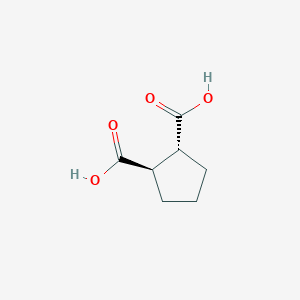
Acide trans-cyclopentane-1,2-dicarboxylique
Vue d'ensemble
Description
trans-Cyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C₇H₁₀O₄ It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of two carboxyl groups (-COOH) attached to the first and second carbon atoms of the cyclopentane ring in a trans configuration
Applications De Recherche Scientifique
Chemistry:
Chiral Ligands: trans-Cyclopentane-1,2-dicarboxylic acid derivatives are used in the synthesis of chiral ligands for asymmetric catalysis.
Isomerization Studies: The compound is used to study the isomerization of cycloalkane derivatives under various conditions.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including hypoglycemic drugs.
Biologically Active Compounds: Derivatives of trans-cyclopentane-1,2-dicarboxylic acid are explored for their potential biological activities.
Industry:
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of trans-Cyclopentane-1,2-dicarboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Favorskii Rearrangement: One method involves the use of 6-bromo-cyclohexanone-2-ethylformate as a raw material. The Favorskii rearrangement is carried out in an alkaline solution, resulting in the formation of cyclopentane-1,2-dicarboxylic hydroethyl ester.
Perkin’s Procedure: Another method involves a three-step reaction starting with diethyl malonate and 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate.
Industrial Production Methods: The industrial production of trans-cyclopentane-1,2-dicarboxylic acid typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Cyclopentane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxyl groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups through nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Cyclopentane-1,2-dione.
Reduction: Cyclopentane-1,2-diol.
Substitution: Cyclopentane-1,2-dicarboxylate esters or amides.
Comparaison Avec Des Composés Similaires
cis-Cyclopentane-1,2-dicarboxylic acid: The cis isomer has the carboxyl groups on the same side of the cyclopentane ring, leading to different chemical and physical properties.
Cyclohexane-1,2-dicarboxylic acid: A six-membered ring analog with similar functional groups but different ring strain and reactivity.
Cyclopropane-1,2-dicarboxylic acid: A three-membered ring analog with higher ring strain and different reactivity patterns.
Uniqueness: trans-Cyclopentane-1,2-dicarboxylic acid is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. Its trans configuration allows for distinct stereochemical properties that are valuable in asymmetric synthesis and chiral ligand design.
Propriétés
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883675 | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-97-8 | |
| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of trans-1,2-cyclopentanedicarboxylic acid?
A1: trans-1,2-Cyclopentanedicarboxylic acid has been identified as a succinic acid analog that can influence cell membrane permeability. [, , ] This property makes it a valuable tool in studying cellular metabolism and transport mechanisms. For instance, research has shown its effect on the metabolism of Brucella abortus, where it alters the permeability of the cell membrane, impacting the bacteria's ability to utilize certain substrates. []
Q2: How does trans-1,2-cyclopentanedicarboxylic acid interact with metal ions?
A2: trans-1,2-Cyclopentanedicarboxylic acid can act as a ligand, forming coordination complexes with metal ions. In a study involving a nickel(II) tetraaza macrocyclic complex, trans-1,2-cyclopentanedicarboxylic acid coordinated through its carboxylate groups, creating a one-dimensional hydrogen-bonded infinite chain structure. [] This interaction highlights the potential of this compound in designing metal-organic frameworks and exploring its applications in materials science.
Q3: What are the physicochemical properties of trans-1,2-cyclopentanedicarboxylic acid?
A3: While specific spectroscopic data is not provided in the provided abstracts, trans-1,2-cyclopentanedicarboxylic acid, being a dicarboxylic acid, will exhibit characteristic acidic properties. [] Its electrolytic dissociation behavior in solution is influenced by the two carboxyl groups and their relative positions on the cyclopentane ring. [] Further investigation into its spectroscopic properties, such as IR, NMR, and mass spectrometry, would provide a more comprehensive understanding of its structural features.
Q4: Are there any analytical methods to study the behavior of trans-1,2-cyclopentanedicarboxylic acid?
A4: Yes, the electrolytic dissociation of trans-1,2-cyclopentanedicarboxylic acid can be analyzed using a specific method developed for weak multibasic organic acids. [] This method allows researchers to study the complex equilibria involved in the dissociation process and determine relevant dissociation constants. This information is crucial for understanding the compound's behavior in different pH environments and its interactions with other molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


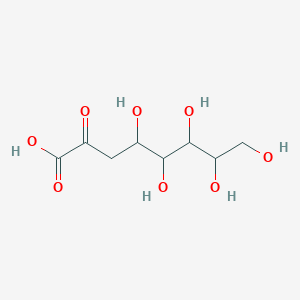
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
